molecular formula C15H10BrNO3 B11785835 Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate

Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11785835
M. Wt: 332.15 g/mol
InChI Key: VBIMLINZHQIJAM-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a bromophenyl group at the 2-position and a carboxylate group at the 5-position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzoxazole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoxazole derivatives with various functional groups.

    Oxidation Reactions: Products include oxides or hydroxides of the benzoxazole compound.

    Reduction Reactions: Products include amines or alcohols derived from the benzoxazole compound.

Scientific Research Applications

Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromophenyl)benzo[d]oxazole-

Properties

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

methyl 2-(2-bromophenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C15H10BrNO3/c1-19-15(18)9-6-7-13-12(8-9)17-14(20-13)10-4-2-3-5-11(10)16/h2-8H,1H3

InChI Key

VBIMLINZHQIJAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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